Spectroscopic Elucidation of (2-Hydroxybenzylidene)salicylohydrazide: A Comprehensive Technical Guide
Spectroscopic Elucidation of (2-Hydroxybenzylidene)salicylohydrazide: A Comprehensive Technical Guide
Target Audience: Researchers, analytical scientists, and drug development professionals.
Executive Summary
(2-Hydroxybenzylidene)salicylohydrazide (CAS No. 3232-36-8), frequently referred to in literature as salicylidene salicylhydrazide (SSH or SCS), is a highly versatile Schiff base and hydrazone derivative. With a molecular weight of 256.26 g/mol and an empirical formula of C₁₄H₁₂N₂O₃[1], this compound is characterized by its dual functionality: it acts as a potent tridentate (O,N,O) chelating ligand in coordination chemistry, and as a highly selective allosteric inhibitor of β1-subunit-containing GABA_A receptors in pharmacology[2].
As a Senior Application Scientist, I approach the structural elucidation of this compound not merely as an exercise in data collection, but as a self-validating system of structural proof. This whitepaper provides an in-depth, causality-driven guide to the synthesis, purification, and spectroscopic analysis (NMR, FT-IR, and ESI-MS) of (2-Hydroxybenzylidene)salicylohydrazide.
Molecular Architecture & Physicochemical Profile
The molecular architecture of SSH is defined by a central hydrazone linkage (-CH=N-NH-C=O-) bridging two phenolic rings. This highly conjugated, planar structure facilitates extensive intra- and intermolecular hydrogen bonding.
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Coordination Chemistry: The phenolic oxygen, imine nitrogen, and enolic/amide oxygen serve as a tridentate donor set, forming highly stable five- and six-membered chelate rings with transition metals (e.g., Cu²⁺, Ni²⁺, Zn²⁺).
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Pharmacological Relevance: The specific spatial arrangement of its hydrogen-bond donors and acceptors allows SSH to selectively bind to GABA_A receptors, offering significant antinociceptive efficacy in models of Chemotherapy-Induced Peripheral Neuropathy (CIPN)[2]. Furthermore, it has demonstrated inhibitory potential against inflammatory enzymes such as COX-2 and 5-LOX[2].
Spectroscopic Characterization
To guarantee scientific integrity, every spectroscopic assignment must be cross-verified. The following sections detail the characteristic spectral signatures of SSH, explaining the fundamental causality behind each observation.
Nuclear Magnetic Resonance (¹H and ¹³C NMR)
NMR spectroscopy is the cornerstone of atomic connectivity validation. Because the rigid, planar structure of SSH promotes strong intermolecular hydrogen bonding, the compound exhibits poor solubility in standard non-polar solvents like CDCl₃. Therefore, DMSO-d₆ is the solvent of choice. DMSO disrupts intermolecular hydrogen bonds, ensuring complete dissolution, while simultaneously shifting exchangeable protons (OH, NH) downfield, preventing them from exchanging too rapidly and broadening into the baseline.
Self-Validating Protocol (D₂O Exchange): To definitively assign the labile hydroxyl and amide protons, a D₂O "shake" experiment is mandatory. Upon addition of D₂O, the signals at ~11.2–12.0 ppm will disappear due to rapid deuterium exchange, unequivocally validating their assignment against the static aromatic protons.
Table 1: Representative ¹H and ¹³C NMR Assignments in DMSO-d₆
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality / Structural Rationale |
| ¹H | 11.8 - 12.0 | Singlet | 1H | Amide -NH | Deshielded by the adjacent electron-withdrawing carbonyl group. |
| ¹H | 11.2 - 11.5 | Broad Singlet | 2H | Phenolic -OH | Shifted extremely downfield due to strong intramolecular hydrogen bonding with the imine nitrogen and amide oxygen. |
| ¹H | 8.4 - 8.6 | Singlet | 1H | Azomethine -CH=N | Deshielded by the highly electronegative imine nitrogen and the magnetic anisotropy of the adjacent aromatic ring. |
| ¹H | 6.8 - 8.0 | Multiplets | 8H | Aromatic C-H | Complex splitting pattern due to ortho/meta coupling on the two distinct, non-equivalent benzene rings. |
| ¹³C | ~164.0 | Singlet | 1C | Amide C=O | Characteristic carbonyl resonance, shifted slightly upfield by extended conjugation. |
| ¹³C | 157.0 - 159.0 | Singlets | 2C | Phenolic C-OH | Deshielded directly by the electronegative oxygen atoms. |
| ¹³C | ~148.0 | Singlet | 1C | Azomethine C=N | sp² hybridized carbon bound directly to nitrogen. |
Fourier-Transform Infrared Spectroscopy (FT-IR)
FT-IR provides orthogonal validation of the functional groups identified by NMR. For solid-state analysis, a KBr pellet is preferred to minimize solvent interference and observe the compound in its native hydrogen-bonded state.
Table 2: FT-IR Vibrational Assignments (KBr Pellet)
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Structural Significance |
| 3200 - 3400 | O-H and N-H stretch | Broad, Strong | Indicates the presence of phenolic hydroxyls and amide NH; the severe broadening is a direct consequence of extensive intermolecular H-bonding. |
| 1640 - 1650 | C=O stretch (Amide I) | Strong, Sharp | Confirms the intact hydrazide carbonyl group. |
| 1605 - 1620 | C=N stretch (Imine) | Strong, Sharp | The hallmark of Schiff base formation; proves the successful condensation of the aldehyde and hydrazide. |
| 1250 - 1270 | C-O stretch (Phenolic) | Medium | Validates the presence of the phenol moieties. |
Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is utilized to confirm the exact molecular weight and structural fragments. SSH readily ionizes in both positive and negative modes due to its basic imine nitrogen and acidic phenolic protons.
Table 3: ESI-MS Fragmentation Pathway
| m/z Value | Ion Type | Relative Abundance | Diagnostic Value |
| 257.0 | [M+H]⁺ | High | Confirms the molecular weight of the intact protonated molecule in positive ion mode. |
| 255.0 | [M-H]⁻ | High | Observed in negative ion mode; confirms the presence of easily deprotonated acidic phenols. |
| 137.0 | [C₇H₉N₂O]⁺ | Medium | Results from cleavage at the azomethine bond, representing the intact salicylhydrazide fragment. |
| 120.0 | [C₇H₄O₂]⁺ | Medium | Represents the salicylaldehyde fragment following N-N or C-N bond homolysis. |
Standardized Experimental Protocols
To ensure reproducibility and trustworthiness, the following step-by-step methodologies incorporate built-in quality control checkpoints.
Protocol 1: Synthesis and Purification
Causality Check: Ethanol is chosen as the solvent because both starting materials are soluble at reflux, but the rigid, planar Schiff base product is highly insoluble at room temperature. This drives the equilibrium forward via spontaneous precipitation (Le Chatelier's principle).
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Reaction: Dissolve 10 mmol of salicylhydrazide in 25 mL of absolute ethanol. Add 10 mmol of salicylaldehyde dropwise under continuous magnetic stirring.
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Reflux: Add 2-3 drops of glacial acetic acid (catalyst to activate the carbonyl carbon). Reflux the mixture at 80°C for 3-4 hours. Monitor the reaction completion via TLC (Hexane:Ethyl Acetate, 7:3).
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Isolation: Allow the reaction mixture to cool slowly to room temperature, then chill in an ice bath for 30 minutes to maximize precipitation.
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Filtration: Filter the precipitate under vacuum and wash with 10 mL of cold ethanol to remove unreacted starting materials.
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Self-Validating Purification: Recrystallize the crude product from hot ethanol. Dry under a vacuum desiccator. Validation: The product is pure only when it exhibits a sharp, constant melting point without depression.
Protocol 2: NMR Sample Preparation
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Weigh exactly 5 mg of the purified SSH.
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Dissolve the compound in 0.6 mL of high-purity DMSO-d₆ (100 atom % D) containing 0.03% v/v TMS as an internal standard.
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Transfer to a standard 5 mm NMR tube.
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Validation Step: After acquiring the standard ¹H spectrum, add 1 drop of D₂O to the NMR tube, shake vigorously for 30 seconds, and re-acquire the spectrum to map the exchangeable -OH and -NH protons.
Protocol 3: FT-IR Analysis
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Background Subtraction: Run a blank scan of the empty sample compartment to subtract atmospheric H₂O and CO₂.
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Preparation: Grind 2 mg of SSH with 200 mg of spectroscopic-grade, oven-dried KBr in an agate mortar until a fine, homogeneous powder is achieved.
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Pressing: Transfer the mixture to a die and apply 10 tons of pressure for 2 minutes to form a transparent pellet.
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Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, averaging 32 scans to optimize the signal-to-noise ratio.
Mechanistic & Analytical Workflows
The following diagrams map the logical relationships governing the synthesis, validation, and pharmacological application of SSH.
Spectroscopic Validation Workflow
Experimental workflow for the synthesis and spectroscopic validation of the target compound.
Pharmacological Signaling Pathway
Pharmacological signaling pathway of SSH modulating GABAA receptors to alleviate neuropathic pain.
References
- Benchchem. "(2-Hydroxybenzylidene)salicylohydrazide | 3232-36-8". Benchchem.
- PubChem - NIH. "Chel 180 | C14H12N2O3 | CID 135445765". National Center for Biotechnology Information.
- Benchchem. "(2-Hydroxybenzylidene)salicylohydrazide | 3232-36-8 (Advanced NMR Spectroscopy)". Benchchem.
- ResearchGate. "Efficacy assessment of salicylidene salicylhydrazide in chemotherapy associated peripheral neuropathy". ResearchGate.
